molecular formula C7H9N B159472 Cyclohexene-1-carbonitrile CAS No. 1855-63-6

Cyclohexene-1-carbonitrile

Cat. No.: B159472
CAS No.: 1855-63-6
M. Wt: 107.15 g/mol
InChI Key: GTMWGXABXQTZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Cyclohexene-1-carbonitrile, also known as 1-Cyclohexenecarbonitrile, 1-Cyanocyclohexene, or Cyclohexenecarbonitrile, is a chemical compound with the empirical formula C7H9N . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s known that irradiation of this compound with the full arc of a hanovia 450-w lamp yields bicycle [310]hexane-1-carbonitrile .

Biochemical Pathways

It has been used in the preparation of cyclohexene-1-carboxylic acid .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that this compound is combustible and harmful if swallowed . Therefore, it should be handled with care, ensuring adequate ventilation and taking precautionary measures against static discharges .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then dehydrated to produce cyclohexenecarbonitrile. Another method involves the reaction of cyclohexene with cyanogen bromide in the presence of a base.

Industrial Production Methods: Industrial production of cyclohexenecarbonitrile often employs a one-pot synthesis approach. This method involves the use of cyclohexanone as the starting material, which undergoes a series of reactions in a single reaction vessel. The key steps include oxidation, dehydration, and nitrile formation, all carried out under controlled conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexenecarboxylic acid.

    Reduction: Reduction of the cyano group can yield cyclohexylamine.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products:

Scientific Research Applications

Cyclohexene-1-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Cyclohexene-1-carbonitrile can be compared with other nitrile compounds such as:

    Cyclohexanecarbonitrile (C₇H₁₁N): Similar structure but lacks the double bond present in cyclohexenecarbonitrile.

    Cyclopentanecarbonitrile (C₆H₉N): Smaller ring size and different reactivity.

    Cyclopropanecarbonitrile (C₄H₅N): Even smaller ring size and distinct chemical properties.

Uniqueness: this compound’s unique feature is the presence of both a cyano group and a double bond in the cyclohexene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

cyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMWGXABXQTZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015401
Record name 1-Cyclohexenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-63-6, 27456-25-3
Record name 1-Cyclohexene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1855-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexenecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclohexenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexenecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXENECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2E8HV5A42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene-1-carbonitrile
Reactant of Route 2
Cyclohexene-1-carbonitrile
Reactant of Route 3
Cyclohexene-1-carbonitrile
Reactant of Route 4
Cyclohexene-1-carbonitrile
Reactant of Route 5
Cyclohexene-1-carbonitrile
Reactant of Route 6
Cyclohexene-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.